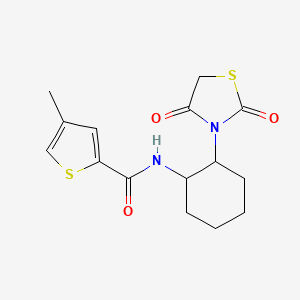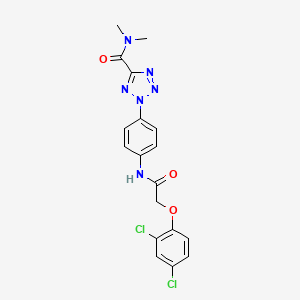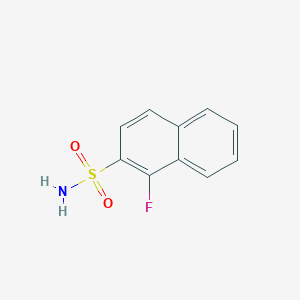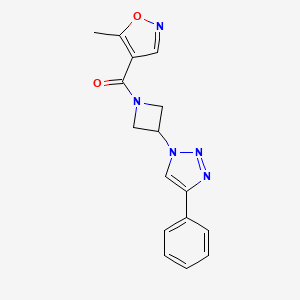
6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide” is a derivative of pyridazine . Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives has been reported in various studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding .Chemical Reactions Analysis
The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It can be deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety .Physical And Chemical Properties Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide is utilized in the synthesis of various heterocyclic compounds, which serve as the foundation for a wide range of applications. For instance, it is involved in the creation of novel aryl monoazo organic compounds, which have shown significant promise due to their antimicrobial and antitumor activities. These compounds, synthesized through a condensation reaction, have also been applied in dyeing polyester fabrics, indicating their versatility in textile applications as well (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Biological and Medicinal Chemistry
In the realm of biological and medicinal chemistry, this compound derivatives have demonstrated a range of biological activities. These include antimicrobial effects, indicating potential for use in combating various pathogenic bacteria and fungi. Additionally, the compounds have shown antioxidant and antitumor activities, suggesting their potential as therapeutic agents in treating cancer and managing oxidative stress-related conditions. This broad spectrum of biological activities underscores the potential of these compounds in pharmaceutical and therapeutic applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Safety and Hazards
Zukünftige Richtungen
The pyridazine ring and its derivatives have shown potential in drug discovery and development . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring . This suggests that there may be further opportunities for the development of new drugs based on the pyridazine ring and its derivatives.
Biochemische Analyse
Biochemical Properties
6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it can bind to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which contribute to the compound’s biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells. These effects can lead to changes in cell function, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form hydrogen bonds and π-π interactions allows it to bind effectively to enzyme active sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but it can undergo degradation over extended periods. Long-term studies have revealed that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as modulating enzyme activity and influencing gene expression. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Binding proteins can also facilitate its distribution within tissues, influencing its localization and accumulation. These processes are crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-methoxy-N-pyridin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-10-3-2-9(14-15-10)11(16)13-8-4-6-12-7-5-8/h2-7H,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUBDTATIQIXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridazin-4-one](/img/structure/B2634184.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2634190.png)
![4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2634191.png)


![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2634198.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634199.png)
![3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634200.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2634201.png)
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)
